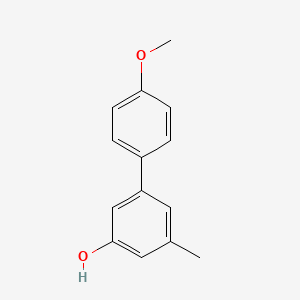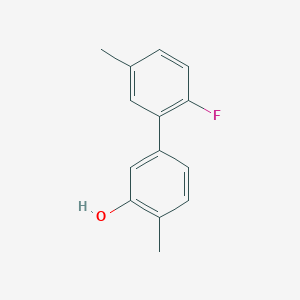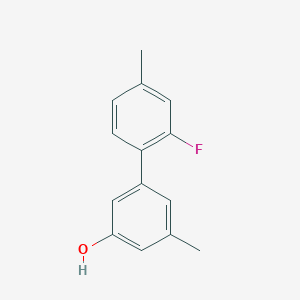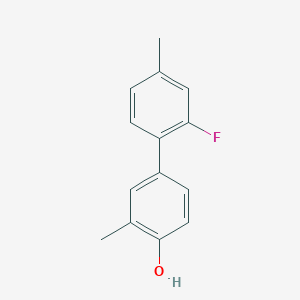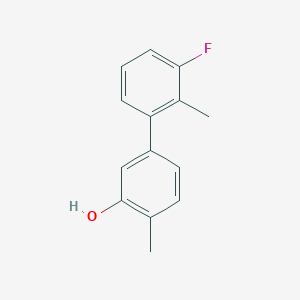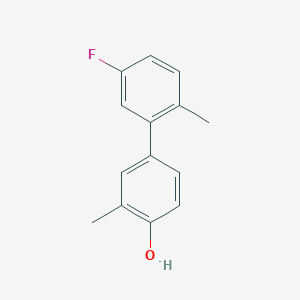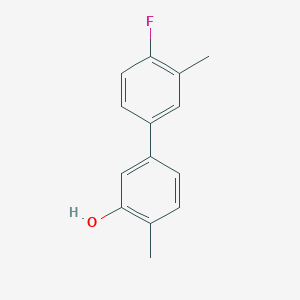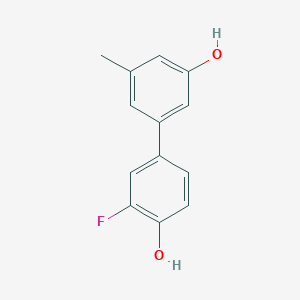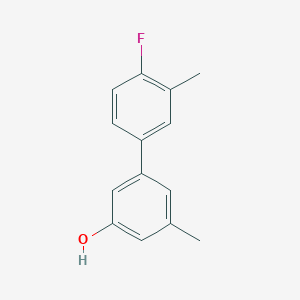
5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% (4F3MPMP) is a fluorinated phenolic compound that has found use in a variety of scientific applications. It has been shown to have a number of biochemical and physiological effects, and has been studied for its potential uses in laboratory experiments.
Scientific Research Applications
5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals. It has also been used in the synthesis of polymers, including polyurethanes and polyesters. In addition, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been used as an antioxidant in food products, and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed that 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% acts as an antioxidant by scavenging free radicals and preventing oxidative damage. In addition, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.
Biochemical and Physiological Effects
5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs. In addition, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant, anti-microbial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% is relatively inexpensive and easy to obtain. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. On the other hand, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has a relatively low solubility in water, making it difficult to use in aqueous systems. In addition, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% has a relatively low vapor pressure, making it difficult to use in gas-phase experiments.
Future Directions
There are a number of potential future directions for the use of 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% in scientific research. One potential direction is the development of new pharmaceuticals that utilize the properties of 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% to increase the bioavailability of drugs. Another potential direction is the development of new polymers and materials that incorporate 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% to improve their properties. Finally, 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% could be further studied for its potential uses as an antioxidant, anti-inflammatory, and anti-cancer agent.
Synthesis Methods
5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-fluoro-3-methylphenol and 3-methylphenol in the presence of an acid catalyst. This results in the formation of a 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95%-aldehyde intermediate. The second step involves the reduction of the aldehyde to 5-(4-Fluoro-3-methylphenyl)-3-methylphenol, 95% with a reducing agent such as sodium borohydride.
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-5-12(8-13(16)6-9)11-3-4-14(15)10(2)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWNITLFGHOMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683750 |
Source


|
| Record name | 4'-Fluoro-3',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-95-5 |
Source


|
| Record name | 4'-Fluoro-3',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



